3-Iodo-4-nitrophenol physical and chemical properties
3-Iodo-4-nitrophenol physical and chemical properties
Properties, Synthesis, and Applications in Medicinal Chemistry
Executive Summary
3-Iodo-4-nitrophenol (CAS: 50590-07-3) is a highly functionalized aromatic intermediate characterized by three distinct reactive handles: a phenolic hydroxyl group, a nitro group, and an iodine atom.[1][2] This tris-substituted scaffold serves as a critical building block in the synthesis of antiviral agents (e.g., Arbidol derivatives) and Sirtuin-2 (Sirt2) inhibitors. Its unique substitution pattern—where the iodine is positioned meta to the hydroxyl and ortho to the nitro group—imparts specific electronic and steric properties that are exploited in high-precision cross-coupling and nucleophilic substitution reactions.
Part 1: Molecular Identity & Physicochemical Profile
The physicochemical behavior of 3-iodo-4-nitrophenol is dominated by the electron-withdrawing nature of the para-nitro group, which significantly enhances the acidity of the phenolic proton compared to unsubstituted phenol. The meta-iodine atom adds lipophilicity and serves as a heavy-atom handle for crystallographic phasing and organometallic functionalization.
Table 1: Physicochemical Properties
| Property | Value | Notes |
| IUPAC Name | 3-Iodo-4-nitrophenol | |
| CAS Registry | 50590-07-3 | Distinct from 2-iodo-4-nitrophenol (CAS 89487-91-2) |
| Molecular Formula | C₆H₄INO₃ | |
| Molecular Weight | 265.01 g/mol | |
| Appearance | Yellow crystalline powder | Nitro group chromophore induces color |
| Melting Point | 121–123 °C | Confirmed experimental range [1] |
| Acidity (pKa) | ~6.4 (Predicted) | More acidic than 4-nitrophenol (7.[1][3][4][5]15) due to inductive effect of Iodine |
| Solubility | Soluble in DMSO, MeOH, Acetone, EtOAc | Poorly soluble in water; soluble in alkaline aq. solutions |
| LogP | 2.8 (Predicted) | Moderate lipophilicity suitable for drug intermediates |
Part 2: Synthesis & Production Mechanisms[2][6]
The synthesis of 3-iodo-4-nitrophenol presents a regiochemical challenge. Direct iodination of 4-nitrophenol typically yields the 2-iodo isomer due to the ortho-directing power of the hydroxyl group. Therefore, the established industrial route utilizes 3-iodophenol as the starting material, leveraging the directing effects of the hydroxyl group to install the nitro group at the para position.
Core Synthesis Route: Nitration of 3-Iodophenol
In this pathway, the hydroxyl group (activator, ortho/para director) dominates the directing effect over the iodine (deactivator, ortho/para director). Nitration occurs preferentially para to the hydroxyl group to minimize steric hindrance with the bulky iodine atom at the ortho position.
Reaction Scheme:
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Substrate: 3-Iodophenol
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Reagent: Nitric Acid (HNO₃) / Sulfuric Acid (H₂SO₄) or dilute HNO₃
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Conditions: 0–25 °C (Temperature control is critical to prevent polynitration)
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Yield: Moderate to High (Regioisomers may require separation)
Visualization: Synthetic Pathway
Figure 1: Regioselective nitration of 3-iodophenol. The hydroxyl group directs the incoming nitro group to the para-position, yielding 3-iodo-4-nitrophenol.
Part 3: Chemical Reactivity & Functionalization
3-Iodo-4-nitrophenol is a "privileged scaffold" in medicinal chemistry because its three functional groups can be modified orthogonally. This allows researchers to grow the molecule in three different vectors, a technique essential for Structure-Activity Relationship (SAR) studies.
Phenolic Oxygen (Nucleophilic Substitution)
The phenol can be deprotonated (using NaOMe or K₂CO₃) to form a phenolate, which is an excellent nucleophile for Williamson ether synthesis. This is the primary method for attaching the scaffold to larger drug pharmacophores.
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Application: Synthesis of Sirt2 inhibitors via reaction with chloromethylthiazoles [2].
Nitro Group (Reduction to Aniline)
The nitro group can be selectively reduced to an amine (aniline) without affecting the iodine atom. This is crucial because catalytic hydrogenation (H₂/Pd-C) often causes hydrodeiodination (loss of iodine).
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Preferred Protocol: Iron (Fe) powder with Ammonium Chloride (NH₄Cl) in Ethanol/Water.[5][6] This chemoselective method preserves the Aryl-Iodine bond [2].
Iodine Atom (Cross-Coupling)
The iodine atom serves as a pre-installed handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira). It allows for the late-stage introduction of biaryl systems or alkynes.
Visualization: Reactivity Map
Figure 2: Orthogonal reactivity landscape. The compound allows independent modification of the phenol, nitro, and iodine sites.
Part 4: Experimental Protocols
Protocol A: Chemoselective Reduction of Nitro Group
Context: Converting 3-iodo-4-nitrophenol to 3-iodo-4-aminophenol while preserving the C-I bond.
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Preparation: Dissolve 3-iodo-4-nitrophenol (1.0 equiv) in a mixture of Ethanol and Water (8:1 v/v).
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Activation: Add Ammonium Chloride (NH₄Cl, 5.0 equiv) and Iron powder (Fe, 5.0 equiv).
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Reaction: Heat the mixture to reflux (90 °C) with vigorous stirring for 2 hours.
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Note: Monitor by TLC. The yellow color of the nitrophenol should fade.
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-
Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with Ethanol.
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Isolation: Concentrate the filtrate in vacuo. The residue is typically used directly in subsequent amide coupling steps due to the instability of electron-rich anilines [2].
Protocol B: Williamson Ether Synthesis
Context: Attaching the phenol to an alkyl halide scaffold.
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Deprotonation: To a solution of 3-iodo-4-nitrophenol (1.0 equiv) in dry Methanol or DMF, add Sodium Methoxide (NaOMe, 1.0 equiv) or Potassium Carbonate (K₂CO₃, 3.0 equiv). Stir at Room Temperature (RT) for 15 minutes.
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Observation: Solution typically turns deep orange/red due to phenolate formation.
-
-
Alkylation: Add the Alkyl Halide (e.g., chloromethyl derivative, 1.2 equiv).
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Reaction: Stir at RT for 3–16 hours.
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Workup: Dilute with Ethyl Acetate, wash with brine (3x), dry over Na₂SO₄, and concentrate.
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Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Part 5: Analytical Characterization
When characterizing 3-iodo-4-nitrophenol, specific spectral features confirm the regiochemistry (Iodine at position 3, Nitro at position 4).
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¹H NMR (DMSO-d₆, 400 MHz):
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δ ~11.5 ppm (s, 1H): Phenolic OH (broad, exchangeable).
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δ ~8.0 ppm (d, J=9.0 Hz, 1H): H5 proton (Ortho to Nitro). The nitro group strongly deshields this proton.
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δ ~7.4 ppm (d, J=2.5 Hz, 1H): H2 proton (Ortho to OH, Meta to I). Appears as a doublet with small meta-coupling.
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δ ~6.9 ppm (dd, J=9.0, 2.5 Hz, 1H): H6 proton. Shows coupling to both H5 (ortho) and H2 (meta).
-
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IR Spectroscopy:
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3200–3400 cm⁻¹: Broad O-H stretch.
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1510 & 1340 cm⁻¹: Strong N-O stretches (asymmetric and symmetric) characteristic of the nitro group.
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Mass Spectrometry:
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m/z 264.9 (M-H)⁻: Negative ion mode is preferred for phenols.
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Part 6: Safety & Stability
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Hazards: Like most nitrophenols, this compound is toxic if swallowed, inhaled, or absorbed through the skin. It causes skin and eye irritation.[7]
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Storage: Store at 2–8 °C. Protect from light. The compound is light-sensitive due to the C-I bond, which can undergo homolytic cleavage upon prolonged UV exposure, leading to iodine liberation (darkening of the solid).
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Incompatibility: Strong oxidizing agents, strong bases (forms explosive salts if dried).
References
-
Chem-Impex International. "3-Iodo-4-nitrophenol Product Data." Chem-Impex Catalog. Accessed Jan 2026. Link
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Rumpf, T., et al. "Lead Structure-Based Hybridization Strategy Reveals Major Potency Enhancement of SirReal-Type Sirt2 Inhibitors." MDPI Pharmaceuticals, vol. 16, no. 2, 2023.[7] Link
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Thieme Chemistry. "Science of Synthesis: Nitroarenes." Thieme Connect. Accessed Jan 2026. Link
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Royal Society of Chemistry. "Tailored SirReal-type inhibitors enhance SIRT2 inhibition." RSC Medicinal Chemistry, 2025.[3] Link
Sources
- 1. Combi-Blocks [combi-blocks.com]
- 2. CN102351778A - Preparation method of arbidol hydrochloride - Google Patents [patents.google.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Lead Structure-Based Hybridization Strategy Reveals Major Potency Enhancement of SirReal-Type Sirt2 Inhibitors | MDPI [mdpi.com]
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- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
